(R)-alpha-vinylalanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109958-86-3 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1 |
InChI Key |
PMCCQCBPRLCNMT-RXMQYKEDSA-N |
SMILES |
CC(C=C)(C(=O)O)N |
Isomeric SMILES |
C[C@@](C=C)(C(=O)O)N |
Canonical SMILES |
CC(C=C)(C(=O)O)N |
Synonyms |
3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI) |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for R Alpha Vinylalanine and Its Derivatives
Strategies for Enantiomerically Pure (R)-alpha-vinylalanine Synthesis
The chiral pool, which consists of readily available, enantiopure compounds from natural sources like amino acids and sugars, provides a powerful platform for asymmetric synthesis. baranlab.orgtcichemicals.comwikipedia.org This approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the reaction sequence. wikipedia.org
A convenient and high-yielding synthesis of this compound has been developed utilizing (S)-N-Boc-N,O-isopropylidene-alpha-methylserinal as a chiral building block. uah.es This method demonstrates the utility of these serinal derivatives in the enantioselective synthesis of α-methyl α-amino acids. uah.esresearchgate.net
The synthesis commences with a salt-free Wittig methylenation of (S)-α-methylserinal 1, which proceeds in high yield. uah.es Subsequent selective deprotection of the resulting olefin, followed by oxidation with Jones' reagent, hydrolysis, and treatment with propylene (B89431) oxide, affords the final product, (R)-α-vinylalanine. uah.es An analogous sequence starting from (R)-α-methylserinal yields the (S)-enantiomer, (S)-α-vinylalanine. uah.es
Table 1: Key Steps in the Synthesis of this compound from (S)-α-methylserinal 1
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Wittig Methylenation | Methyltriphenylphosphonium bromide, KHMDS | 93% |
| 2 | Selective Deprotection | Sc(OTf)3 (10 mol%) | 25% |
| 3 | Oxidation, Hydrolysis, and Final Treatment | Jones' reagent, HCl/THF, Propylene oxide | 60% |
KHMDS: Potassium bis(trimethylsilyl)amide, Sc(OTf)3: Scandium(III) triflate
Asymmetric dihydroxylation, a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins, offers a stereodivergent route to access different stereoisomers. cnr.itorganic-chemistry.orgalfa-chemistry.com This reaction typically employs an osmium catalyst in the presence of a chiral ligand, with the choice of ligand dictating the facial selectivity of the dihydroxylation. organic-chemistry.orgalfa-chemistry.com
A stereodivergent synthesis of α-methylserine enantiomers, which are precursors to the corresponding N-Boc-N,O-isopropylidene-α-methylserinals, has been achieved using Sharpless asymmetric dihydroxylation as the key step. researchgate.net This approach starts from the Weinreb amide of 2-methyl-2-propenoic acid and allows for the synthesis of both (S)- and (R)-α-methylserines on a multigram scale. researchgate.net These intermediates can then be converted to the valuable (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinal building blocks, providing an alternative entry point to the synthesis of this compound as described in the previous section. uah.esresearchgate.net The stereochemical outcome of the dihydroxylation is controlled by the specific chiral ligand used, such as (DHQD)2PHAL or (DHQ)2PHAL, which are components of the commercially available AD-mix-β and AD-mix-α, respectively. organic-chemistry.org
Asymmetric catalysis provides an efficient and atom-economical approach to the synthesis of chiral molecules, avoiding the need for stoichiometric amounts of chiral auxiliaries or reagents.
Phase-transfer catalysis has emerged as a practical method for the asymmetric alkylation of glycine (B1666218) derivatives to produce β-branched α-amino acids. organic-chemistry.orgnih.govacs.org This technique involves the use of a chiral quaternary ammonium (B1175870) salt to control the stereochemistry of the alkylation reaction. organic-chemistry.orgorganic-chemistry.org
The alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides under phase-transfer conditions, using a chiral quaternary ammonium bromide and 18-crown-6, proceeds with high syn- and enantioselectivities. organic-chemistry.orgnih.gov This method provides a direct route to various β-alkyl-α-amino acid derivatives. organic-chemistry.orgnih.gov While not directly demonstrated for the vinyl group, this methodology represents a powerful tool for the stereoselective synthesis of β-branched α-amino acids and could potentially be adapted for the synthesis of this compound derivatives. organic-chemistry.org The ability to selectively produce different stereoisomers is a key advantage of this approach. organic-chemistry.orgnih.gov
Table 2: Key Features of Phase-Transfer Catalyzed Asymmetric Alkylation
| Feature | Description |
|---|---|
| Substrates | Glycinate Schiff base, racemic secondary alkyl halides |
| Catalyst System | Chiral quaternary ammonium bromide, 18-crown-6 |
| Stereoselectivity | High syn- and enantioselectivity |
Visible light-promoted photoredox catalysis has recently been developed as a mild and effective method for the stereoselective synthesis of unnatural α-amino acids. chemrxiv.orgrsc.orgthieme-connect.com This approach utilizes a photocatalyst to generate radical intermediates from readily available starting materials, such as carboxylic acids. chemrxiv.orgthieme-connect.comresearchgate.net
A protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been established using an organic acridinium-based photocatalyst. chemrxiv.orgrsc.orgresearchgate.net This method allows for the use of carboxylic acids as radical precursors without the need for prior derivatization. chemrxiv.orgrsc.org The reaction proceeds under mild conditions and provides access to a variety of highly functionalized α-amino acids. chemrxiv.org While the direct synthesis of this compound using a vinyl radical precursor has not been explicitly reported within this specific system, the versatility of photoredox catalysis in generating a wide range of carbon-centered radicals suggests its potential applicability. chemrxiv.orgresearchgate.net More recently, the synergy of photoredox catalysis and pyridoxal (B1214274) (PLP) biocatalysis has been explored to achieve stereoselective radical-mediated synthesis of non-canonical amino acids, further expanding the toolbox for creating complex amino acid structures. nih.gov
Phase-Transfer Catalysis for beta-Branched alpha-Amino Acid Derivatives
Umpolung of Glycine-Derived Enolates for alpha-Amino Acid Synthesis
The concept of "umpolung," or the reversal of polarity of a functional group, offers an alternative approach to the synthesis of α-amino acids. diva-portal.orgresearchgate.net A key feature of this methodology is the transformation of a glycine-derived enolate, which typically acts as a nucleophile, into an electrophilic species. diva-portal.orgresearchgate.net This strategy allows for the introduction of various substituents at the α-position of the amino acid.
One notable application of this concept involves the use of Weinreb amides. diva-portal.orgresearchgate.net In this process, a Grignard reagent is added to an iminium ion that is formed from the Weinreb amide after being treated with a base. diva-portal.org When a chiral amide is employed, the nucleophilic addition occurs with a high degree of diastereoselectivity. diva-portal.org This method facilitates the synthesis of α-amino amides through a base-mediated rearrangement of modified Weinreb amides into N,O-acetals. diva-portal.org Subsequent arylation, alkylation, alkenylation, or alkynylation of this intermediate produces the corresponding α-amino amides in excellent yields. diva-portal.org
This umpolung strategy has been successfully applied to the synthesis of arylglycines. diva-portal.org It represents an efficient and diastereoselective method for producing α-amino acids from readily available starting materials. researchgate.net
Corey-Fuchs Transformation in alpha-Vinylalanine Precursor Synthesis
The Corey-Fuchs reaction is a two-step process that converts an aldehyde into a terminal alkyne. nih.gov This transformation is instrumental in the synthesis of precursors for α-vinylalanine. uah.es The methodology involves the initial formation of a dibromo-olefin from an aldehyde, which is then converted to the corresponding alkyne. nih.govuah.es
In the synthesis of (R)- and (S)-α-ethynylalanines, (R)- and (S)-methylserinals are converted into their respective alkynes through vinyl intermediates. uah.es The olefination of the aldehyde can be achieved using various modifications of the Corey-Fuchs method. While a modified method involving Et3N at low temperature resulted in a 49% yield of the dibromo-olefin, the original conditions (CBr4, PPh3, Zn) provided a 57% yield. uah.es The most effective method, however, involved the preparation of the dibromomethyl phosphorane using bromoform (B151600) with tBuOK in the presence of PPh3, which yielded 79% of the dibromo-olefin. uah.es
The resulting dibromo-olefin is then treated with n-BuLi to form the acetylene (B1199291) derivative. uah.es This intermediate is subsequently hydrolyzed and protected to yield the desired α-ethynylalanine precursor. uah.es The Corey-Fuchs reaction has been widely applied in the total synthesis of various natural products due to its mild reaction conditions and high yields. nih.govalfa-chemistry.com
Formal alpha-Vinylation of Amino Acids using Electrophilic Glycine Cation Equivalents
The formal α-vinylation of amino acids can be achieved using electrophilic glycine cation equivalents. nih.govnih.gov This approach allows for the introduction of a vinyl group at the α-position of an amino acid. One such method, developed by Schöllkopf, utilizes a chiral glycine enolate equivalent that is formally α-vinylated with a vinyl cation equivalent. nih.gov The condensation of the lithiated bis-lactim ether, derived from L-valine and glycine, with 2-(t-butyldimethylsilyl)acetaldehyde proceeds with high yield and excellent stereocontrol. nih.gov Subsequent treatment with HCl results in the elimination of the silyl (B83357) group and hydrolysis of the chiral auxiliary to afford the α-vinyl amino acid. nih.gov
Another strategy involves the use of α-pivaloyloxy glycine derivatives, which can be coupled with vinyl halides or triflates under nickel-catalyzed reductive conditions. nih.govsemanticscholar.org This method is particularly effective for introducing hindered and multi-substituted vinyl groups into the α-position of glycine. nih.govsemanticscholar.org The reaction is believed to proceed through a glycine α-carbon radical intermediate. nih.gov
The use of electrophilic glycine cation equivalents has also been extended to the synthesis of β,γ-unsaturated amino acids through reactions with Grignard reagents. acs.org Furthermore, a zinc-mediated reaction of an organic halide with a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycine, provides Boc-protected amino acid derivatives in high yields. google.com
Synthesis of Racemic alpha-Vinylalanine and its Derivatives
Several methods have been reported for the synthesis of racemic α-vinylalanine. uah.es One practical approach starts from (Z)-2-butene-1,4-diol. acs.org Another strategy involves the nickel-catalyzed reductive coupling of N-carbonyl-protected α-pivaloyloxy glycine derivatives with vinyl halides or triflates. nih.govsemanticscholar.org This method has proven effective for synthesizing a variety of α-vinyl amino acids, including those with hindered or multi-substituted vinyl groups. nih.govsemanticscholar.org The reaction tolerates various vinyl bromides, including 2,2-disubstituted and 1,2-disubstituted Z-alkenyl bromides, affording the corresponding vinyl glycines in moderate to good yields. nih.govsemanticscholar.org
Preparation of alpha-Ethynylalanine Analogs and Other Unsaturated alpha-Amino Acid Derivatives
The preparation of other unsaturated α-amino acid derivatives, such as α-vinylglycine, has been achieved from L-methionine through controlled oxidation to the sulfoxide (B87167) followed by pyrolysis. nih.gov Additionally, a general procedure for the formal α-vinylation of protected amino acids has been described, which can be used to produce α-vinyl amino acids with a second α-substituent. nih.gov
Protecting Group Strategies and Optimization in alpha-Vinylalanine Synthesis
The selection and use of protecting groups are crucial in the synthesis of α-vinylalanine and its derivatives to prevent unwanted side reactions. springernature.com Orthogonal protection, which involves using multiple protecting groups that can be removed under different conditions, is a key strategy. numberanalytics.com
In the synthesis of α-vinylalanine, common protecting groups for the amino function include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. uah.esmasterorganicchemistry.com The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Cbz group is typically removed by hydrogenolysis. numberanalytics.commasterorganicchemistry.com For the carboxyl group, ester protecting groups are often employed. nih.gov
Biochemical Mechanisms and Enzymatic Interactions of Alpha Vinylalanine
Mechanism of Action as Suicide Substrates for Pyridoxal (B1214274) Phosphate-Dependent Enzymes
(R)-alpha-vinylalanine and other α-vinyl amino acids are recognized as potent mechanism-based inhibitors, or "suicide substrates," for a variety of pyridoxal phosphate (B84403) (PLP)-dependent enzymes. uah.esnih.gov PLP is a versatile coenzyme essential for a wide range of enzymatic reactions involving amino acids, including transamination, decarboxylation, racemization, and elimination reactions. wikipedia.orgnih.gov The inhibitory action of α-vinyl amino acids stems from their ability to enter the catalytic cycle of these enzymes, mimicking the natural substrate. However, during the enzymatic processing, the vinyl group becomes activated, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme's active site, thereby causing its inactivation. nih.gov
The general mechanism involves the formation of an external aldimine between the amino group of the vinylalanine and the PLP cofactor. nih.gov Subsequent enzymatic steps, which would typically lead to product formation with a natural substrate, instead trigger the vinyl group. This "triggering" often involves a decarboxylation or deprotonation event, which brings the vinyl group's double bond into conjugation with the PLP's pyridine (B92270) ring system. nih.gov This extended conjugation creates a highly reactive Michael acceptor, which is then susceptible to nucleophilic attack by an active site residue of the enzyme, resulting in a stable, covalent adduct and irreversible inhibition. nih.gov
Irreversible Inhibition of Amino Acid Decarboxylases (AADCs)
Amino acid decarboxylases (AADCs) are a class of PLP-dependent enzymes that catalyze the removal of a carboxyl group from an amino acid. tocris.com Several α-vinyl amino acids have been shown to be effective irreversible inhibitors of AADCs. nih.gov The specificity of these inhibitors is conferred by the amino acid side chain, which directs the inhibitor to the active site of the target decarboxylase. nih.gov The replacement of the α-hydrogen with a vinyl group is a key design feature that prevents other PLP-dependent enzymes like racemases and transaminases from activating the inhibitory mechanism, thus enhancing specificity for decarboxylases. nih.gov
Inhibition of Glutamic Acid Decarboxylase
Glutamic acid decarboxylase (GAD) is the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. wikipedia.orgnih.gov α-Ethynyl amino acids have been noted as potential suicide inhibitors of GAD. uah.es While direct studies on this compound's inhibition of GAD are not extensively detailed in the provided results, the general principle of α-vinyl amino acids acting as mechanism-based inhibitors for amino acid decarboxylases suggests its potential as an inhibitor. uah.esnih.gov The underlying mechanism would follow the pattern of forming a reactive intermediate upon decarboxylation that subsequently inactivates the enzyme.
Inhibition of Lysine (B10760008) Decarboxylase and Arginine Decarboxylase
(±)-α-Vinyllysine and (±)-α-vinylarginine have been demonstrated to be time-dependent inhibitors of L-lysine decarboxylase (LDC) from B. cadaveris and L-arginine decarboxylase (ADC) from E. coli, respectively. nih.govnih.gov These enzymes are crucial in the polyamine biosynthesis pathway. nih.gov The inhibition follows a mechanism-based pathway where the α-vinyl amino acid acts as a suicide substrate. nih.gov Kinetic analysis has been performed to characterize this time-dependent inhibition. nih.govnih.gov For instance, the Km value for L-arginine with arginine decarboxylase was determined to be 180 μM, and for L-lysine with lysine decarboxylase, it was 640 μM under specific assay conditions. nih.gov
Table 1: Kinetic Parameters of Amino Acid Decarboxylases
| Enzyme | Natural Substrate | K_m Value | Source Organism |
| Arginine Decarboxylase | L-Arginine | 180 µM | E. coli |
| Lysine Decarboxylase | L-Lysine | 640 µM | B. cadaveris |
Inactivation of Transaminases (e.g., Aspartate Aminotransferase)
Transaminases, also known as aminotransferases, are PLP-dependent enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. wikipedia.orggenome.jp The simpler α-vinyl amino acid, α-vinylglycine, is known to inactivate transaminases for L-aspartate, L-alanine, and L-serine. nih.gov Aspartate aminotransferase (AST) is a key transaminase involved in amino acid metabolism. wikipedia.org While α-vinylglycine inactivates these enzymes, the design of α-vinyl amino acids with a quaternary α-carbon (like α-vinylalanine) is intended to prevent transaminases from initiating the inactivation sequence, which typically starts with the removal of the α-proton. nih.govnih.gov This specificity makes them less likely to be broad-spectrum transaminase inhibitors compared to α-vinylglycine.
Interaction with Racemases (e.g., Alanine (B10760859) Racemase)
Alanine racemase is a PLP-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine, a crucial component for bacterial cell wall peptidoglycan synthesis. wikipedia.orgnih.govnih.gov The catalytic mechanism involves the abstraction of the α-proton from one enantiomer and its replacement on the opposite face to form the other enantiomer, proceeding through a PLP-stabilized carbanion intermediate. wikipedia.orgresearchgate.net Similar to transaminases, the presence of a vinyl group at the α-position instead of a hydrogen in compounds like this compound is expected to prevent the initial α-deprotonation step required for racemization. nih.govnih.gov This structural feature should render alanine racemase and other racemases less susceptible to inactivation by this specific class of α-vinyl amino acids.
Modulation of beta-Eliminase and gamma-Eliminase or Replacement Enzymes
β-Elimination and γ-elimination reactions are also catalyzed by PLP-dependent enzymes. youtube.com These reactions involve the removal of substituents from the β and γ carbons of an amino acid, respectively. youtube.comactanaturae.ru α-Vinylglycine is known to inactivate enzymes that catalyze β- and γ-elimination and replacement reactions. nih.gov However, as with transaminases and racemases, the mechanism of these enzymes typically begins with the removal of the α-proton. nih.gov The design of quaternary α-vinyl amino acids like this compound, which lack an α-hydrogen, is a strategy to avoid their activation by these types of enzymes, thereby directing their inhibitory action primarily towards decarboxylases. nih.govnih.gov
Elucidation of Enzyme-Inhibitor Adduct Formation
The irreversible inactivation of enzymes by α-vinylalanine and its congeners is finalized by the formation of a stable covalent bond, creating an enzyme-inhibitor adduct. numberanalytics.com The process of adduct formation is a direct consequence of the suicide inhibition mechanism, where the enzyme processes the inhibitor into a reactive intermediate that it cannot release. d-nb.info
Once the vinyl group is enzymatically converted into a reactive Michael acceptor, a nucleophilic residue in the enzyme's active site performs a conjugate addition. nih.gov This results in a covalent linkage that permanently blocks the enzyme's catalytic function. drugbank.com The specific nature of the adduct can vary depending on the enzyme and the inhibitor. For instance, with inhibitors targeting flavoenzymes, inactivation can occur through the formation of a covalent adduct with the flavin cofactor itself. d-nb.info In other cases, the reactive intermediate of the inhibitor binds to a key amino acid residue essential for catalysis. For example, the inactivation of ornithine decarboxylase by α-difluoromethylornithine (a related suicide inhibitor) occurs when the reactive intermediate forms a covalent bond with a cysteine or lysine residue in the active site.
While the precise structure of the this compound adduct is not detailed in the provided search results, the general mechanism points to the formation of a covalent bond between the β-carbon of the original vinyl group and a nucleophilic amino acid side chain (e.g., the thiol of cysteine or the amine of lysine) within the decarboxylase's active site. nih.gov This type of permanent modification is characteristic of suicide inhibitors. khanacademy.org
Table 1: General Mechanism of Covalent Adduct Formation
| Step | Description | Key Intermediates |
| 1. Binding | The inhibitor, this compound, binds to the active site of a PLP-dependent enzyme. | Enzyme-Inhibitor Complex |
| 2. Activation | The enzyme initiates its catalytic cycle, forming a Schiff base and activating the vinyl group. | Schiff Base, Michael Acceptor |
| 3. Nucleophilic Attack | A nucleophilic residue in the active site attacks the activated inhibitor. | Covalent Intermediate |
| 4. Adduct Formation | A stable, irreversible covalent bond is formed, inactivating the enzyme. | Enzyme-Inhibitor Adduct |
Biochemical Pathways Influenced by alpha-Vinylalanine and its Congeners
The primary biochemical pathways affected by α-vinylalanine and its analogs are those involving amino acid metabolism, specifically the decarboxylation pathways that produce biogenic amines. nih.govnih.gov These inhibitors are designed to target amino acid decarboxylases (AADCs), which are crucial enzymes in the synthesis of neurotransmitters and other essential biological molecules. nih.gov
For example, research has demonstrated that α-vinyl-substituted amino acids like α-vinylarginine and α-vinyllysine are effective time-dependent inactivators of their corresponding enzymes, arginine decarboxylase and lysine decarboxylase. nih.gov The inhibition of these enzymes disrupts the normal production of polyamines from arginine and cadaverine (B124047) from lysine, respectively.
Furthermore, the strategy has been extended to other critical pathways. The synthesis of α-vinyl-m-tyrosine was motivated by its potential as an inactivator of DOPA decarboxylase, a key enzyme in the biosynthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine (B1671497) from L-DOPA. nih.govwikipedia.org By blocking this enzyme, such inhibitors can significantly alter the levels of these neurotransmitters in the nervous system.
The influence of these inhibitors extends to any pathway reliant on a PLP-dependent decarboxylase that recognizes the parent amino acid. The general metabolic pathways for amino acids, such as those for phenylalanine and tyrosine which lead to crucial signaling molecules, are potential targets for specifically designed vinyl-containing inhibitors. wikipedia.orgfrontiersin.org The Ehrlich pathway, a metabolic route where amino acids are converted to higher alcohols via α-ketoacids, could also be indirectly influenced if the initial amino acid substrates are depleted or their metabolic enzymes are inhibited. researchgate.net
Table 2: Examples of Enzymes and Pathways Targeted by α-Vinyl Amino Acids
| Inhibitor Congener | Target Enzyme | Biochemical Pathway | Potential Effect |
| α-Vinylarginine | Arginine Decarboxylase | Polyamine Biosynthesis | Depletion of polyamines |
| α-Vinyllysine | Lysine Decarboxylase | Cadaverine Synthesis | Inhibition of cadaverine production |
| α-Vinyl-m-tyrosine | DOPA Decarboxylase | Catecholamine Biosynthesis | Altered levels of dopamine, norepinephrine |
| α-Vinylglycine | D-Transaminase | Amino Acid Metabolism | Inactivation of transaminase activity researchgate.net |
Applications in Advanced Peptide Design and Biochemical Research
Incorporation of (R)-alpha-vinylalanine into Peptides
The introduction of this compound into peptide sequences offers a powerful strategy to modulate their structural and functional properties. This non-proteinogenic amino acid imparts unique conformational features that can enhance the therapeutic potential of peptides.
Impact on Conformational Restrictions and Peptide Stability
The presence of an α,α-disubstituted vinyl group in this compound introduces significant conformational constraints within a peptide backbone. uah.es This rigidity helps to lock the peptide into a more defined three-dimensional structure, which can be crucial for its biological activity. nih.gov By reducing the conformational flexibility, the entropic cost of binding to a target receptor is lowered, potentially leading to higher binding affinity. nih.gov
Furthermore, the modification of natural peptide sequences with unnatural amino acids like this compound is a common strategy to increase their stability against enzymatic degradation. nih.govmdpi.com Native peptides are often susceptible to rapid breakdown by proteases, limiting their therapeutic utility. The altered structure provided by this compound can render the peptide less recognizable to these enzymes, thereby prolonging its half-life in biological systems. nih.gov
Stereochemical Influence on Peptide Structure and Function
This stereochemical alteration is a key aspect of designing peptidomimetics, which are compounds that mimic the structure and function of natural peptides. nih.gov By strategically placing this compound in a peptide sequence, researchers can fine-tune the spatial arrangement of critical side chains, thereby influencing the molecule's interaction with its biological target. nih.gov This can lead to enhanced specificity and potency.
Development of Peptidomimetics Utilizing this compound Residues for Therapeutic Applications
Peptidomimetics are a promising class of therapeutics designed to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.gov The incorporation of this compound is a valuable tool in the development of these modified peptides. mdpi.com
The unique structural constraints imposed by this compound help to create peptidomimetics that can effectively mimic the bioactive conformation of a parent peptide while exhibiting improved pharmacological properties. mdpi.comslideshare.net These molecules can be designed to target a wide range of diseases, including cancer, by interfering with protein-protein interactions or acting as receptor agonists or antagonists. nih.gov
Table 1: Examples of Peptidomimetic Design Strategies
| Design Strategy | Description | Therapeutic Goal |
| Backbone Modification | Replacing standard amide bonds or incorporating non-natural amino acids like this compound. nih.gov | Increased proteolytic stability and controlled conformation. nih.govmdpi.com |
| Side-Chain Modification | Altering amino acid side chains to enhance binding or other properties. nih.gov | Improved target specificity and affinity. |
| Cyclization | Creating a cyclic peptide structure to restrict conformational freedom. nih.gov | Enhanced stability and defined structure. nih.gov |
| Secondary Structure Mimicry | Designing molecules that mimic specific secondary structures like α-helices or β-turns. nih.gov | Targeting protein-protein interactions. frontiersin.org |
This table provides an overview of common strategies used in the design of peptidomimetics, highlighting the role of structural modifications in achieving therapeutic goals.
Design of Targeted Enzyme Inhibitors Based on alpha-Vinylalanine Scaffolds
The vinyl group of this compound makes it an effective scaffold for the design of enzyme inhibitors, particularly for enzymes that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. uah.esnih.gov These enzymes are involved in a wide variety of metabolic processes, making them attractive targets for drug development.
The vinyl moiety can act as a "warhead," participating in reactions within the enzyme's active site that lead to irreversible inhibition. uah.es This mechanism-based inhibition, also known as suicide inhibition, results in a highly specific and potent inactivation of the target enzyme. uah.es For example, α-vinyl amino acids have been shown to be effective inhibitors of amino acid decarboxylases. uah.es
Table 2: Research Findings on Enzyme Inhibition
| Inhibitor Scaffold | Target Enzyme Class | Mechanism of Inhibition | Reference |
| α-Vinyl Amino Acids | Pyridoxal Phosphate (PLP)-dependent enzymes | Mechanism-based (suicide) inhibition | uah.es |
| α-Vinylalanine Analogs | Amino Acid Decarboxylases | Irreversible inactivation | uah.es |
| α-Ethynyl and α-Vinyl Analogs of Ornithine | Ornithine Decarboxylase | Enzyme-activated inhibition | acs.org |
This table summarizes key research findings related to the use of alpha-vinylalanine and related structures as scaffolds for designing targeted enzyme inhibitors.
Precursor Roles in the Synthesis of Other Unusual alpha-Amino Acids and Biologically Active Molecules
Beyond its direct incorporation into peptides and inhibitors, this compound serves as a versatile precursor for the synthesis of other valuable molecules. uah.esresearchgate.net The reactive vinyl group can be chemically modified through various organic reactions to generate a diverse array of other unnatural α-amino acids. uah.es
This synthetic flexibility allows chemists to create novel amino acid building blocks with unique side chains and properties. rsc.org These new amino acids can then be used to further expand the toolbox for peptide design and the development of new biologically active compounds. researchgate.net The ability to generate molecular diversity from a common precursor is a significant advantage in the search for new therapeutic agents. wikipedia.org
Theoretical and Computational Investigations of R Alpha Vinylalanine
Quantum Chemical Studies on Reaction Mechanisms in Synthesis
Quantum chemical studies, particularly those employing density functional theory (DFT), have become indispensable tools for elucidating the intricate reaction mechanisms involved in the synthesis of complex molecules like (R)-alpha-vinylalanine. rsc.orgmdpi.com These computational approaches allow researchers to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing a detailed, step-by-step understanding of how a reaction proceeds. mdpi.commdpi.com This level of insight is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity.
In the context of synthesizing chiral amino acids, quantum chemical calculations can be used to explore various synthetic routes. For instance, in the synthesis of related heterocyclic compounds, quantum-chemical Molecular Electron Density Theory (MEDT) studies have been used to show that reactions proceed via a polar, two-stage, one-step asynchronous mechanism. mdpi.com Such studies can determine the favorability of different reaction pathways from both kinetic and thermodynamic perspectives. mdpi.com For example, by calculating the Gibbs free energy of activation for competing pathways, researchers can predict which product is more likely to form. mdpi.com
These theoretical investigations are not limited to just predicting outcomes; they also offer explanations for experimentally observed phenomena. By analyzing the electronic structure of reactants and transition states, chemists can understand the origins of regioselectivity and stereoselectivity. mdpi.combeilstein-journals.org This predictive power accelerates the development of efficient and highly selective synthetic methods for valuable compounds such as this compound.
Density Functional Theory (DFT) Applications in Stereochemical Outcome Prediction and Conformational Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the stereochemical outcomes of chemical reactions and for performing detailed conformational analyses of molecules. nih.govimperial.ac.ukresearchgate.net Its ability to provide a good balance between computational cost and accuracy makes it a practical tool for studying complex systems like this compound. imperial.ac.ukmdpi.com
Stereochemical Outcome Prediction:
DFT calculations are instrumental in predicting and rationalizing the stereoselectivity of a reaction. By modeling the transition states leading to different stereoisomers, researchers can determine the relative energy barriers. The transition state with the lower energy will be more favorable, thus indicating the predominant stereoisomer that will be formed. This approach has been successfully applied to various reaction types, including cycloadditions and nucleophilic additions. mdpi.combeilstein-journals.org For instance, in the synthesis of disubstituted piperidine (B6355638) derivatives, DFT calculations were consistent with experimental results, confirming the preferred conformation of the N-acyliminium ion intermediates and explaining the observed high diastereoselectivities. beilstein-journals.org
Conformational Analysis:
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. DFT is extensively used to explore the conformational landscape of molecules, identifying stable conformers and the energy barriers between them. nih.govmdpi.compreprints.org This involves systematically rotating key dihedral angles and calculating the energy of each resulting conformation. nih.gov
For peptides and amino acid derivatives, this analysis is crucial for understanding their preferred shapes in different environments. nih.govpreprints.org For example, a conformational analysis of a dipeptide using DFT revealed 87 stable conformers, with the most stable one adopting a β-turn conformation stabilized by intramolecular hydrogen bonds. nih.gov These studies can be performed in the gas phase or with solvation models to mimic the effects of different solvents, providing a more realistic picture of the molecule's behavior in solution. nih.govpreprints.org The insights gained from DFT-based conformational analysis are vital for understanding how this compound might interact with biological targets.
Interactive Table: Key Parameters in DFT Conformational Analysis
| Parameter | Description | Relevance to this compound |
| Dihedral Angles (φ, ψ, ω) | These angles define the backbone conformation of an amino acid or peptide. nih.gov | Determining the preferred 3D structure and potential for forming secondary structures like helices or turns. |
| Relative Energy (ΔE) | The energy of a conformer relative to the most stable conformer. mdpi.com | Identifying the most likely conformations to be populated at a given temperature. |
| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to determine the spontaneity of a process, including conformational changes. mdpi.com | Predicting the equilibrium distribution of different conformers. |
| Solvation Models | Computational methods that simulate the effect of a solvent on the molecule's conformation and energy. preprints.org | Understanding how the structure of this compound might change in a biological (aqueous) environment. |
Molecular Modeling of alpha-Vinylalanine Interactions with Enzymatic and Protein Targets
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a small molecule like this compound interacts with biological macromolecules such as enzymes and proteins. mdpi.comzymvol.com These methods are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new drugs. mdpi.comiit.it
Molecular Docking:
A primary tool in molecular modeling is molecular docking. mdpi.com This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com Docking algorithms explore various possible binding poses and use a scoring function to estimate the binding affinity for each pose. mdpi.combiorxiv.org For this compound, docking studies could identify potential binding sites on various enzymes or proteins and predict the strength of these interactions. By analyzing the docked poses, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com
Molecular Dynamics (MD) Simulations:
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time, revealing how the ligand and protein move and adapt to each other upon binding. mdpi.com This can provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in the protein induced by the ligand. unipa.it For example, MD simulations can be used to study the behavior of a peptide at a protein-protein interface, showing how it might lose or gain secondary structure during the interaction. unipa.it
These computational approaches are invaluable for:
Identifying potential biological targets for this compound. iit.itbiorxiv.org
Understanding the specific amino acid residues involved in the binding interaction. mdpi.combeilstein-journals.org
Predicting how modifications to the structure of this compound might affect its binding affinity and specificity. beilstein-journals.org
Guiding the design of more potent and selective inhibitors or modulators of protein function. iit.it
Computational Approaches for Predicting Biological Activity and Reactivity
Computational methods are increasingly used to predict the biological activity and reactivity of chemical compounds, offering a rapid and cost-effective way to screen large numbers of molecules and prioritize them for experimental testing. bmc-rm.orgnih.gov These in silico approaches are particularly valuable in the early stages of drug discovery. bmc-rm.org
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (e.g., physicochemical properties, topological indices) that correlate with activity, QSAR models can be built to predict the activity of new, untested compounds. nih.gov For this compound, a QSAR study would involve compiling a dataset of related compounds with known biological activities and then using statistical methods to develop a predictive model.
Prediction of Activity Spectra for Substances (PASS):
The PASS (Prediction of Activity Spectra for Substances) online tool is another powerful computational approach that predicts the spectrum of biological activities of a compound based on its structural formula. researchgate.net It compares the structure of a query molecule to a large training set of known biologically active substances. bmc-rm.orgresearchgate.net The output is a list of potential biological activities with an estimated probability for each. researchgate.netway2drug.com This can help to identify potential therapeutic applications or off-target effects of a compound like this compound. bmc-rm.orgibmc.msk.ru
Reactivity Prediction:
Computational chemistry methods, particularly DFT, can be used to predict the reactivity of a molecule. nih.gov By calculating various electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and the Fukui function, researchers can identify the most likely sites for nucleophilic or electrophilic attack. nih.gov This information is crucial for understanding how this compound might react with biological molecules, including its potential to act as an enzyme inhibitor or to undergo metabolic transformations. The reactivity of specific residues, such as cysteine, can also be computationally assessed to understand their functional roles in proteins. nih.gov
Interactive Table: Computational Tools for Biological Activity and Reactivity Prediction
| Computational Approach | Primary Function | Application for this compound |
| QSAR | Predicts biological activity based on structural properties. nih.gov | To estimate its potential efficacy in a specific biological assay based on the activities of structurally similar compounds. |
| PASS | Predicts a broad spectrum of potential biological activities. researchgate.net | To identify novel therapeutic targets and potential side effects by comparing its structure to a vast database of active molecules. bmc-rm.orgibmc.msk.ru |
| DFT-based Reactivity Descriptors | Identifies reactive sites within a molecule. nih.gov | To predict its chemical stability, metabolic fate, and potential for covalent modification of biological targets. |
| Molecular Docking and MD Simulations | Predicts binding to and interaction with macromolecules. mdpi.com | To elucidate its mechanism of action at the molecular level by modeling its interaction with specific protein targets. reddit.comnih.gov |
Advanced Analytical Methodologies for R Alpha Vinylalanine Research
Spectroscopic Characterization Techniques for Stereochemical Purity Determination (e.g., Nuclear Magnetic Resonance (NMR), Optical Rotation)
The precise three-dimensional arrangement of atoms is critical to the biological activity of (R)-alpha-vinylalanine. Spectroscopic methods are fundamental in verifying the stereochemical purity of a sample, ensuring that the desired (R)-enantiomer is present and not contaminated with its (S)-counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. nihs.go.jpspcop.in This physical property is a hallmark of optically active molecules. libretexts.org Enantiomers rotate light in equal but opposite directions. chemistrysteps.com this compound is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise), which is denoted by a minus sign (-). Conversely, its enantiomer, (S)-alpha-vinylalanine, is dextrorotatory (+). uah.es The specific rotation, a standardized value, is a characteristic physical property used to identify and confirm the enantiomeric form of the compound. chemistrysteps.com
A reported value for the specific rotation of this compound is [α]D²⁵ = -35.2 (c 0.5, H₂O) . The spectral data for its enantiomer, (S)-alpha-vinylalanine, are identical except for an optical rotation of the opposite sign. uah.es
| Technique | Parameter | Significance for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Chemical Shift (δ) in presence of Chiral Agents | Distinguishes between (R) and (S) enantiomers by inducing separate signals, allowing for purity assessment. mdpi.comnih.gov |
| Optical Rotation | Specific Rotation ([α]) | Confirms the bulk enantiomeric identity. A negative value indicates the (R)-enantiomer. chemistrysteps.comuah.es |
Chromatographic Techniques for Separation, Isolation, and Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE))
Chromatographic methods are indispensable for separating enantiomers from a racemic mixture, isolating the pure compound, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation of amino acid enantiomers. researchgate.netcsfarmacie.cz For chiral compounds like alpha-vinylalanine, chiral stationary phases (CSPs) are essential. csfarmacie.czsigmaaldrich.com These CSPs create a chiral environment within the column, leading to differential interactions with the (R) and (S) enantiomers and thus enabling their separation. researchgate.net Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comnih.gov The separation can be performed in reversed-phase, normal-phase, or polar organic modes, with the mobile phase composition being a critical parameter for achieving optimal resolution. csfarmacie.cz
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. ekb.egnih.gov This hybrid technique is highly effective for the analysis of amino acids in complex mixtures. anaquant.com After the chiral HPLC column separates the (R) and (S) enantiomers, the mass spectrometer provides mass-to-charge ratio data, confirming the identity of the eluted compounds and allowing for precise quantification. mdpi.com LC-MS/MS, a tandem MS approach, further enhances specificity by fragmenting the parent ion and analyzing the resulting fragment ions, which is particularly useful for trace-level analysis and complex sample matrices. mdpi.comwaters.com
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-mass ratio in a capillary filled with a conductive buffer. bdn.go.thlibretexts.orgsciex.com To separate enantiomers like (R)- and (S)-alpha-vinylalanine, which have identical charge-to-mass ratios, a chiral selector must be added to the running buffer. bdn.go.th Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and enabling their separation. nih.gov The technique is known for its high efficiency, speed, and minimal sample consumption. bdn.go.th
| Technique | Key Component | Principle of Separation for this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., Teicoplanin-based) | Differential interaction between the enantiomers and the chiral surface leads to different retention times. sigmaaldrich.comnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chiral Column + Mass Detector | Separates enantiomers chromatographically, followed by mass analysis for identification and quantification. anaquant.commdpi.com |
| Capillary Electrophoresis (CE) | Chiral Selector in Buffer (e.g., Cyclodextrin) | Forms transient diastereomeric complexes with enantiomers, resulting in different migration times in an electric field. bdn.go.thnih.gov |
Advanced Structural Analysis Techniques for Elucidating Covalent Adducts and Stereochemistry (e.g., X-ray Crystallography)
To fully understand the mechanism of enzyme inactivation by this compound, it is crucial to determine the precise three-dimensional structure of the compound when it is covalently bound to its target enzyme.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, including complex protein-ligand structures. sci-hub.senih.gov The technique requires the formation of a high-quality crystal of the target molecule or complex. nih.gov When a beam of X-rays is passed through the crystal, the X-rays are diffracted into a specific pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic structure can be built and refined. nih.gov
In the context of this compound, X-ray crystallography can provide unambiguous proof of its absolute stereochemistry. More importantly, by co-crystallizing it with its target enzyme, this technique can reveal the exact nature of the covalent adduct formed during the inactivation process. sci-hub.seescholarship.org It allows researchers to visualize the specific atoms involved in the covalent bond, the conformation of the inhibitor within the enzyme's active site, and the network of interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov This structural information is invaluable for understanding the molecular basis of inhibition and for the rational design of new, more potent enzyme inactivators. nih.gov
| Technique | Information Obtained | Relevance to this compound Research |
|---|---|---|
| X-ray Crystallography | High-resolution 3D atomic structure | Unambiguously determines absolute stereochemistry and provides detailed insight into the covalent adduct formed with target enzymes. sci-hub.seescholarship.org |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Stereoselective Synthetic Approaches
The synthesis of enantiomerically pure α-substituted amino acids like (R)-alpha-vinylalanine remains a critical challenge in organic chemistry. Future research is intensely focused on developing more efficient, scalable, and stereoselective synthetic routes to overcome the limitations of existing methods.
One promising area is the advancement of photoredox catalysis. chemrxiv.org This approach utilizes visible light and an organic photocatalyst to enable the stereoselective synthesis of various α-amino acids from readily available carboxylic acids. chemrxiv.org This method is advantageous as it often uses near-stoichiometric amounts of reagents and avoids the generation of large quantities of waste. chemrxiv.org The development of protocols using chiral glyoxylate-derived sulfinyl imines under visible-light photoredox catalysis provides a convenient pathway to unnatural α-amino acids. chemrxiv.org
The table below summarizes key aspects of a reported synthetic approach to provide a reference for future efficiency improvements.
| Starting Material | Key Strategy | Number of Steps | Overall Yield | Reference |
| (S)-N-Boc-α-methylserinal acetonide | Oxidation, hydrolysis, and reaction with propylene (B89431) oxide | 6 | 49% | uah.es |
Exploration of New Enzymatic Targets and Inhibition Mechanisms for alpha-Vinylalanine Analogs
Alpha-vinylalanine and its analogs are recognized as potent enzyme inhibitors, primarily due to the reactive vinyl moiety which can act as a Michael acceptor or participate in mechanism-based inactivation. uah.esacs.org A significant body of research has focused on their role as inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as amino acid decarboxylases. uah.es
Future research is expanding to identify novel enzymatic targets and to elucidate the precise molecular mechanisms of inhibition. The structural similarity of α-vinylalanine analogs to natural amino acid substrates makes them ideal candidates for targeting a wide range of enzymes involved in amino acid metabolism.
Key Research Thrusts:
New Target Identification: Systematic screening of α-vinylalanine analogs against various enzyme classes, particularly those involved in disease pathways like cancer, infectious diseases, and neurological disorders, is a priority. For example, analogs of ornithine containing a vinyl group have been investigated as inhibitors of ornithine decarboxylase, a key enzyme in polyamine biosynthesis often upregulated in cancer cells. acs.org
Mechanism Elucidation: Detailed kinetic and structural studies are needed to understand how these inhibitors interact with their target enzymes. While suicide inhibition is a known mechanism for α-vinyl amino acids, other modes of action, such as competitive or mixed inhibition, are also observed. uah.esnih.gov Understanding these mechanisms is crucial for designing more specific and potent inhibitors.
Synergistic Inhibition: Investigating the potential for synergistic inhibition, where α-vinylalanine analogs are used in combination with other inhibitors, could lead to more effective therapeutic strategies. nih.gov
The table below highlights known and potential enzyme targets for α-vinylalanine and related compounds.
| Enzyme Target | Biological Role | Inhibition Potential | Reference |
| Amino Acid Decarboxylases | Neurotransmitter synthesis, polyamine biosynthesis | Known inhibitors (mechanism-based) | uah.es |
| Ornithine Decarboxylase | Polyamine biosynthesis, cell proliferation | Potential inhibitors | acs.org |
| Glutamic Acid Decarboxylase | GABA synthesis | Potential suicide inhibitors | uah.es |
| Phenylalanine Ammonia-Lyase | Phenylpropanoid biosynthesis in plants | Potential for mixed or competitive inhibition | nih.gov |
| Aspartate Transaminase | Amino acid metabolism | Potential substrate-like inhibition | mdpi.com |
Exploration into enzymes involved in peptidoglycan biosynthesis for antibacterial applications also represents a promising, albeit challenging, frontier. researchgate.net
Integration of this compound in Complex Biomolecule Synthesis and Functional Material Design
The incorporation of unnatural amino acids like this compound into peptides and other biomolecules is a powerful strategy for creating novel functions. nih.gov The vinyl group provides a reactive handle for a wide range of chemical modifications, making it an exceptionally versatile building block.
In complex biomolecule synthesis , this compound can be used to:
Create Conformationally Constrained Peptides: As a quaternary α-amino acid, it can introduce specific structural constraints into a peptide backbone, influencing its secondary structure and stability. uah.es This is valuable for designing peptide-based drugs and research tools. nih.govgoogle.com
Develop Novel Bioconjugates: The vinyl group can participate in various coupling reactions, allowing for the site-specific attachment of probes, drugs, or other molecules to a peptide scaffold. nih.gov
Synthesize Peptide Macrocycles: The reactive side chain can be used to form cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. bakerlab.org
In the realm of functional material design , the integration of this compound opens up possibilities for creating advanced materials with tailored properties. dgm.de
Peptide-Based Hydrogels: The vinyl group can be used as a point for cross-linking peptide chains to form hydrogels for applications in tissue engineering and drug delivery.
Self-Assembling Materials: Incorporating this unnatural amino acid can influence the self-assembly of peptide-based nanomaterials, leading to the formation of vesicles, fibers, or other structures. rsc.org The design of such materials can benefit from combining different materials to optimize performance and weight. dgm.de
Bio-inspired Surfaces: Peptides containing this compound can be grafted onto surfaces to create biocompatible coatings or functional interfaces that can interact with biological systems in specific ways.
The ability to form peptidyl-RNA molecules, where peptide chains are linked to ribonucleic acids, suggests a primordial pathway for protein synthesis and opens up new avenues for creating hybrid biomolecular complexes. idw-online.de
Advanced Computational Design and Predictive Modeling of Novel this compound Analogs with Tailored Biological Activities
The future of designing novel this compound analogs will be heavily influenced by advanced computational methods. rsc.org These in silico tools can dramatically accelerate the discovery process by predicting the properties and biological activities of new molecules before they are synthesized. cas.orgpatheon.com
Key Computational Approaches:
Machine Learning (ML) and AI: ML models can be trained on existing data to predict the biological activity of new compounds. nih.govbiorxiv.org By calculating molecular descriptors for a series of this compound analogs, models can be built to predict their efficacy as enzyme inhibitors or their pharmacokinetic properties. nih.govnih.gov Frameworks like AlphaFold are revolutionizing the prediction of protein structures, which is essential for structure-based drug design. embopress.orgjakemp.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules, providing insights into their reactivity and interactions. arxiv.orgresearchgate.net This can be used to model the inhibition mechanism of an α-vinylalanine analog at an enzyme's active site.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of an analog within a biological environment, such as its binding to a target protein or its passage through a cell membrane.
De Novo Design: Computational frameworks are being developed to design entirely new proteins and peptides with desired functions. bakerlab.orgembopress.org These tools could be used to design peptides that incorporate this compound to achieve specific binding or catalytic activities. For instance, computational protein design can create reagents that target specific protein-protein interactions. nih.gov
These predictive models are becoming increasingly sophisticated, leveraging large datasets and advanced algorithms to simulate complex biological interactions. cas.orgpatheon.com This data-driven approach allows researchers to screen vast virtual libraries of potential this compound analogs, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources. nih.gov
Q & A
Q. What frameworks guide the formulation of novel research questions about (R)-α-vinylalanine’s applications in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
